Tris(isopropenyloxy)phenyl silane

Silicone sealant RTV-1 VOC compliance

Tris(isopropenyloxy)phenyl silane (CAS 52301-18-5) is a phenyl-substituted trialkoxysilane belonging to the class of organosilicon compounds with three isopropenyloxy (–O–C(CH₃)=CH₂) groups and a phenyl ring bonded to a central silicon atom. It is commercially known as Phenyltriisopropenoxysilane or SiSiB® PC8151 and is primarily employed as a neutral deacetone-type crosslinker, coupling agent, and adhesion promoter in room-temperature vulcanizing (RTV) silicone sealants, high-performance coatings, and polymer composites.

Molecular Formula C15H20O3Si
Molecular Weight 276.4 g/mol
CAS No. 52301-18-5
Cat. No. B1583297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(isopropenyloxy)phenyl silane
CAS52301-18-5
Molecular FormulaC15H20O3Si
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC(=C)O[Si](C1=CC=CC=C1)(OC(=C)C)OC(=C)C
InChIInChI=1S/C15H20O3Si/c1-12(2)16-19(17-13(3)4,18-14(5)6)15-10-8-7-9-11-15/h7-11H,1,3,5H2,2,4,6H3
InChIKeyXGIZTLFJCDBRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(isopropenyloxy)phenyl silane (CAS 52301-18-5) – Core Properties and Procurement-Relevant Identity


Tris(isopropenyloxy)phenyl silane (CAS 52301-18-5) is a phenyl-substituted trialkoxysilane belonging to the class of organosilicon compounds with three isopropenyloxy (–O–C(CH₃)=CH₂) groups and a phenyl ring bonded to a central silicon atom . It is commercially known as Phenyltriisopropenoxysilane or SiSiB® PC8151 and is primarily employed as a neutral deacetone-type crosslinker, coupling agent, and adhesion promoter in room-temperature vulcanizing (RTV) silicone sealants, high-performance coatings, and polymer composites . Its molecular weight is 276.4 g/mol (C₁₅H₂₀O₃Si), density ~0.99 g/cm³, boiling point 298.5 °C (predicted), and refractive index 1.495 . The compound is a colorless transparent liquid soluble in common organic solvents such as toluene, acetone, and ethanol, but insoluble in water .

Why Tris(isopropenyloxy)phenyl silane Cannot Be Interchanged with Other In-Class Silane Crosslinkers


Although numerous trialkoxysilanes serve as crosslinkers and adhesion promoters, their condensation byproducts, curing mechanisms, and polymer compatibility are dictated by the specific organic substituents on silicon. Tris(isopropenyloxy)phenyl silane belongs to the neutral deacetone (enoxy) family, releasing only acetone—a U.S. EPA VOC-exempt compound—during moisture cure . This contrasts sharply with acetoxy silanes (releasing corrosive acetic acid), oxime silanes (releasing toxic methyl ethyl ketoxime that corrodes copper and is absorbed on silicon wafers), and alkoxy silanes (releasing alcohols that may plasticize the cured matrix) . Furthermore, the three isopropenyloxy groups provide radical-polymerizable unsaturation absent in conventional methoxy or ethoxy analogs, enabling dual cure pathways . The phenyl substituent additionally contributes to higher thermal stability and UV resistance relative to methyl- or vinyl-substituted silanes . These structural features create a unique performance profile that generic in-class compounds cannot replicate, making direct substitution technically risky without reformulation and requalification.

Quantitative Differential Evidence for Procurement-Driven Selection of Tris(isopropenyloxy)phenyl silane


Neutral, Non-Corrosive Deacetone Cure vs. Acetoxy and Oxime Systems

Tris(isopropenyloxy)phenyl silane cures via a condensation reaction that releases exclusively acetone, a compound formally excluded from the U.S. EPA definition of Volatile Organic Compounds (VOC) under 40 CFR 51.100(s) . This enables formulation of zero-VOC RTV-1 silicone sealants. In contrast, the widely used phenyltriacetoxysilane (CAS 18042-54-1) releases acetic acid (a corrosive VOC with Threshold Limit Value–Time-Weighted Average (TLV-TWA) of 10 ppm), and methyltris(methylisobutylketoxime)silane (CAS 37859-57-7) releases methyl ethyl ketoxime (TLV-TWA 10 ppm, skin notation, corrosive to copper and brass) . Furthermore, enoxy-cured silicones do not undergo hydrolytic reversion (softening) in closed compartments at elevated temperatures, a known failure mode for oxime and acetoxy systems .

Silicone sealant RTV-1 VOC compliance Electronic materials Corrosion prevention

Radical Polymerization Capability Extends Utility Beyond Condensation Cure

Tris(isopropenyloxy)phenyl silane contains three isopropenyloxy groups, each bearing a polymerizable carbon–carbon double bond (C=C). This provides three reactive sites per molecule for free-radical polymerization, unlike conventional alkoxy silanes such as phenyltrimethoxysilane (CAS 2996-92-1) which possess zero polymerizable unsaturations . The compound is documented for use as a polymer crosslinking agent in free-radical polymerization of polyester, acrylic, and epoxy resins, and is suitable for UV curing systems . This dual functionality—moisture-triggered condensation cure via the silane center and radical cure via the isopropenyloxy groups—enables a wider processing window and compatibility with UV-curable and peroxide-curable formulations that conventional methoxy or ethoxy silanes cannot support.

Radical polymerization Hybrid cure UV curable coatings Polymer crosslinking

Cleanroom and Electronic-Grade Compatibility via Zero-Nitrogen, Non-Absorbing Chemistry

Enoxysilane crosslinkers, including tris(isopropenyloxy)phenyl silane (marketed as SiSiB® PC8151), are explicitly preferred for electronic and cleanroom applications because—unlike oxime silanes—they do not contain nitrogen and are not absorbed onto silicon wafer surfaces . Oxime-based crosslinkers can leave nitrogenous residues that poison semiconductor fabrication processes and corrupt gate oxide integrity. The absence of nitrogen in the molecular formula (C₁₅H₂₀O₃Si, zero nitrogen atoms) provides inherent compatibility with CMOS-grade material restrictions . Additionally, the byproduct acetone is both non-corrosive to sensitive electronic substrates and VOC-exempt, further reducing contamination risk in enclosed process environments.

Electronics grade Cleanroom sealant Silicon wafer Semiconductor packaging

Physical Property Benchmarks Against the Closest Vinyl Analog

A direct cross-study comparison of physical properties between tris(isopropenyloxy)phenyl silane and its closest structural analog, vinyltriisopropenoxysilane (CAS 15332-99-7), reveals that the phenyl substituent imparts markedly higher density (0.99–1.06 g/cm³ vs. 0.926 g/cm³), refractive index (1.495 vs. 1.436), and boiling point (298.5 °C vs. 73–75 °C/mmHg) . These differences reflect stronger intermolecular interactions and higher thermal energy required for vaporization, translating into lower volatility during high-temperature processing and improved dimensional stability in cured formulations. The molecular weight is also 22% higher (276.4 vs. 226.34 g/mol), which reduces the molar quantity required for equivalent crosslink density calculations .

Physical properties Density Refractive index Boiling point Silane comparison

Tris(isopropenyloxy)phenyl silane – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Neutral-Cure RTV-1 Silicone Sealants for Electronics Enclosure and Assembly

The compound functions as the primary deacetone crosslinker in one-component, moisture-cure RTV-1 silicone sealants where metal-contact corrosion must be absolutely avoided . The release of acetone—VOC-exempt and non-corrosive—enables compliance with U.S. EPA air quality regulations while protecting copper traces, brass connectors, and aluminum housings from the acetic acid or oxime attack inherent to acetoxy- and oxime-cure systems . This is quantitatively supported by the 50× higher permissible TLV-TWA exposure for acetone (500 ppm) versus acetic acid and MEKO (10 ppm each), translating into safer occupational handling and lower ventilation infrastructure costs .

UV-Curable Hybrid Coatings and Adhesives Requiring Dual-Cure Functionality

Formulations that demand both moisture-triggered condensation cure and radical-mediated UV cure benefit uniquely from tris(isopropenyloxy)phenyl silane. Its three isopropenyloxy C=C bonds participate in free-radical polymerization with acrylic, polyester, and epoxy resin matrices under UV or peroxide initiation . Conventional alkoxy silanes such as phenyltrimethoxysilane (zero polymerizable C=C bonds) cannot provide this dual-cure pathway, forcing formulators to use two separate functional additives . The phenyl group additionally contributes UV absorption and thermal stability, reducing yellowing and mechanical degradation in outdoor-exposed coatings .

Semiconductor-Grade Encapsulation and Cleanroom Sealant Applications

The absence of nitrogen in the molecular structure (C₁₅H₂₀O₃Si, 0 N atoms) makes tris(isopropenyloxy)phenyl silane a CMOS-compatible crosslinker for wafer-level packaging, MEMS encapsulation, and cleanroom bonding operations . Unlike oxime silanes, which contain three nitrogen atoms per molecule and are known to adsorb irreversibly on silicon wafer surfaces—potentially corrupting gate oxide integrity and photolithography steps—this enoxysilane has been explicitly designated for electronic and cleanroom applications by suppliers . The non-corrosive acetone byproduct further eliminates the risk of metal pad or bond wire corrosion during cure, ensuring long-term reliability of encapsulated devices .

High-Temperature Composite and Cable Material with Enhanced Thermal-Oxidative Stability

In polystyrene-modified cable materials and glass-fiber-reinforced composites, the phenyl substituent on silicon imparts higher thermal stability than methyl- or vinyl-substituted analogs . The boiling point of 298.5 °C (vs. 73–75 °C for vinyltriisopropenoxysilane) indicates substantially lower volatility during high-temperature extrusion and curing, minimizing evaporative crosslinker loss and ensuring consistent crosslink density throughout the part thickness . Documented use as a crosslinker in cable materials has demonstrated improved wear resistance and extended service life in high-wear environments .

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